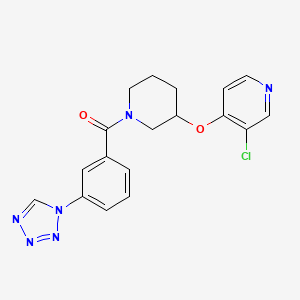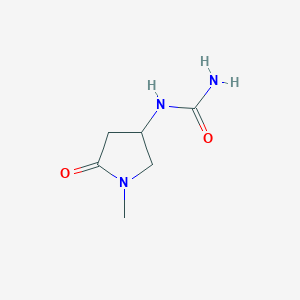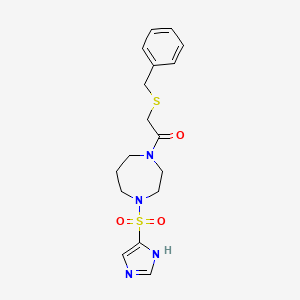![molecular formula C21H25N5O3 B2597622 2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887465-11-4](/img/structure/B2597622.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Host-Guest Chemistry and Sensing Applications
Imidazole-containing compounds have been investigated for their ability to form host-guest complexes with various anions, demonstrating the utility of such structures in sensing applications. For instance, imidazole-based bisphenol and its salts with dicarboxylic and mineral acids have shown extensive hydrogen-bonded structures, indicating their potential in electrostatic interaction-based sensing mechanisms (Nath & Baruah, 2012). Moreover, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective fluorescence sensitivity towards benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
Photochromism and Material Science
Dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been synthesized, showing photochromism upon irradiation. This property is significant for the development of photoresponsive materials, which can be applied in optical data storage and photo-switchable devices (Bai et al., 2010).
Catalysis
Imidazole derivatives have found applications in catalysis, such as in the selective benzylic C-C coupling catalyzed by bioinspired dicopper complexes with imidazole ligation. This work highlights the potential of imidazole-based complexes in facilitating selective organic transformations, an essential aspect of synthetic chemistry (Prokofieva et al., 2008).
Synthesis of Glycolurils and Analogues
Glycolurils and their analogues, which include tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, are utilized in various scientific and technological fields due to their pharmacological activity, application in explosives, gelators, and as building blocks in supramolecular chemistry. The development of new methods for synthesizing glycolurils and their analogues continues to attract research interest (Kravchenko et al., 2018).
Oxidative Coupling in Polymer Synthesis
Research on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic, demonstrates the importance of small heterocyclic ligands like imidazole in improving catalytic activity. This study illustrates the significance of ligand design in catalysis, particularly for industrial polymer production (Gamez et al., 2001).
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-14(2)16(10-13)12-26-19(27)17-18(23(4)21(26)28)22-20-24(8-9-29-5)15(3)11-25(17)20/h6-7,10-11H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHTXRXESFKFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCOC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)



![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)


![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)
![1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one](/img/structure/B2597557.png)


